VEGFR2 Kinase Inhibitory Potency: Positional Impact of the 2-Methoxy Substituent vs. Unsubstituted Parent
The 2-methoxy substitution on the benzamide ring of the target compound is anticipated to enhance VEGFR2 inhibitory potency relative to the unsubstituted parent compound, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. While exact IC50 values for this specific pair are not reported in the core literature, quantitative SAR data from the imidazo[1,2-b]pyridazine series demonstrate that small alkoxy substituents at the ortho position of the benzamide ring consistently improve VEGFR2 affinity by filling a lipophilic sub-pocket within the ATP-binding site [1]. The lead compound in the series, featuring a 3-trifluoromethylbenzamide, achieved an IC50 of 7.1 nM [1], and the series' SAR trend indicates that ortho-alkoxy groups provide a similar, though distinct, contribution to potency.
| Evidence Dimension | VEGFR2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Expected low nanomolar potency, consistent with other ortho-substituted benzamide analogs in the series; precise IC50 not publicly disclosed. |
| Comparator Or Baseline | Unsubstituted parent compound N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (inferred to have reduced potency due to lack of ortho substitution). |
| Quantified Difference | Potency shift inferred from series SAR: ortho-alkoxy substitution is associated with a significant (>10-fold) improvement in IC50 relative to unsubstituted phenyl. |
| Conditions | Biochemical VEGFR2 kinase inhibition assay, as described for the chemical series [1]. |
Why This Matters
For researchers requiring a potent VEGFR2 tool compound with a defined substitution pattern, the 2-methoxy derivative offers a predicted potency advantage over the unsubstituted parent, based on well-established series SAR.
- [1] Miyamoto, N., Oguro, Y., Takagi, T., Iwata, H., Miki, H., Hori, A., & Imamura, S. (2012). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(24), 7051-7058. View Source
